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molecular formula C10H7Cl2N3 B8632478 4-Chloro-5-(3-chloropyridin-4-yl)pyridin-2-amine

4-Chloro-5-(3-chloropyridin-4-yl)pyridin-2-amine

Cat. No. B8632478
M. Wt: 240.09 g/mol
InChI Key: KDPQWBQBIILHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980903B2

Procedure details

4-Chloro-5-iodopyridin-2-amine (8.100 g, 31.8 mmol), sodium carbonate (5.00 g, 47.7 mmol), and 3-chloropyridin-4-ylboronic acid hydrate (11.2 g, 63.7 mmol) were combined in 100 mL of 1,4-Dioxane and 25 mL of water. Nitrogen was bubbled through the solution for ˜2 min before adding trans-dichlorobis(triphenyl-phosphine)palladium (II) (2.05 g, 2.92 mmol). The solution was heated to 60° C. overnight. Additional trans-dichlorobis(triphenyl-phosphine)palladium (II) (0.2 g, 0.285 mmol), 3-chloropyridin-4-ylboronic acid hydrate (4.00 g, 22.8 mmol), 15 mL of water (degassed) and sodium carbonate (1.75 g, 16.6 mmol) were added. The solution was heated to 100° C. for 5 hours. Additional 3-chloropyridin-4-ylboronic acid hydrate (4.00 g, 22.8 mmol) was added and the reaction continued for 2 h at 100° C. The solution was concentrated under vacuum to ⅕th the volume and extracted between DCM and water. The aqueous layer was extracted with 10% isopropanol/DCM. The combined organics were dried over MgSO4 and then concentrated under vacuum to give an orange solid. The solid was slurried with DCM and then filtered through a fitted funnel. The solids were washed with additional DCM. The combined filtrate was purified on a 80 g Combiflash column (dry loaded), eluting with 2% methanol/0.1% NH4OH (˜28% in water)/DCM to 8% methanol/0.4% NH4OH (˜28% in water)/DCM. The fractions containing the product were concentrated under vacuum to give a yellowish solid. The solids were triturated with DCM to give 4-chloro-5-(3-chloropyridin-4-yl)pyridin-2-amine (3.93 g, 51%) as an off white solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.73 (1 H, s), 8.58 (1 H, d, J=4.9 Hz), 7.87 (1 H, s), 7.44 (1 H, d, J=4.9 Hz), 6.64 (1 H, s), 6.55 (2 H, br. s.); LCMS-ESI (POS), M/Z, M+1: Found 239.9.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
catalyst
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
11.2 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
25 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](I)=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].O.[Cl:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1B(O)O.C(Cl)Cl>O1CCOCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:23]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[Cl:17])=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1 |f:1.2.3,4.5,^1:39,58|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1I)N
Step Two
Name
Quantity
2.05 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
O.ClC=1C=NC=CC1B(O)O
Name
Quantity
1.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
11.2 g
Type
reactant
Smiles
O.ClC=1C=NC=CC1B(O)O
Step Six
Name
Quantity
4 g
Type
reactant
Smiles
O.ClC=1C=NC=CC1B(O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Nine
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the solution for ˜2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 100° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum to ⅕th the volume
EXTRACTION
Type
EXTRACTION
Details
extracted between DCM and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 10% isopropanol/DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange solid
FILTRATION
Type
FILTRATION
Details
filtered through a fitted funnel
WASH
Type
WASH
Details
The solids were washed with additional DCM
CUSTOM
Type
CUSTOM
Details
The combined filtrate was purified on a 80 g Combiflash column (dry loaded)
WASH
Type
WASH
Details
eluting with 2% methanol/0.1% NH4OH (˜28% in water)/DCM to 8% methanol/0.4% NH4OH (˜28% in water)/DCM
ADDITION
Type
ADDITION
Details
The fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellowish solid
CUSTOM
Type
CUSTOM
Details
The solids were triturated with DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1C1=C(C=NC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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